molecular formula C9H7NO3 B13599954 (3-Cyano-phenyl)-hydroxy-acetic acid

(3-Cyano-phenyl)-hydroxy-acetic acid

Cat. No.: B13599954
M. Wt: 177.16 g/mol
InChI Key: YIXNAWHSUSDQPW-UHFFFAOYSA-N
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Description

(3-Cyano-phenyl)-hydroxy-acetic acid is a substituted hydroxy-acetic acid derivative, where a 3-cyanophenyl group is attached to the hydroxy-acetic acid (glycolic acid) backbone. Hydroxy-acetic acid (C₂H₄O₃, CAS 79-14-1) is the simplest alpha-hydroxy acid (AHA), characterized by a hydroxyl group adjacent to the carboxylic acid moiety . The incorporation of a 3-cyanophenyl substituent introduces steric and electronic effects, altering properties such as solubility, acidity, and reactivity compared to unsubstituted hydroxy-acetic acid.

Properties

Molecular Formula

C9H7NO3

Molecular Weight

177.16 g/mol

IUPAC Name

2-(3-cyanophenyl)-2-hydroxyacetic acid

InChI

InChI=1S/C9H7NO3/c10-5-6-2-1-3-7(4-6)8(11)9(12)13/h1-4,8,11H,(H,12,13)

InChI Key

YIXNAWHSUSDQPW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)C(C(=O)O)O)C#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Cyano-phenyl)-hydroxy-acetic acid typically involves the reaction of 3-cyanobenzaldehyde with glycine in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pH conditions to ensure the formation of the desired product. The reaction mechanism involves the formation of an imine intermediate, which is subsequently hydrolyzed to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(3-Cyano-phenyl)-hydroxy-acetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, introducing different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.

    Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for electrophilic aromatic substitution.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Amines.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

(3-Cyano-phenyl)-hydroxy-acetic acid has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3-Cyano-phenyl)-hydroxy-acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano group can participate in hydrogen bonding and other interactions, influencing the compound’s biological activity. The hydroxy-acetic acid moiety may also play a role in modulating the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Structural and Functional Group Analysis

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups CAS Number
Hydroxy-acetic acid (Glycolic acid) C₂H₄O₃ 76.05 -COOH, -OH (alpha) 79-14-1
2-(3-Cyano-4-fluorophenyl)acetic acid C₉H₆FNO₂ 179.15 -COOH, -CN, -F (on phenyl) 519059-11-1
2-{[(3-cyanophenyl)methyl]amino}acetic acid hydrochloride C₁₀H₁₁ClN₂O₂ 226.66 -COOH, -NH-CH₂-(3-cyanophenyl), HCl salt 1375474-13-7
3-(3-Hydroxyphenyl)propanoic Acid C₉H₁₀O₃ 166.18 -COOH, -OH (meta on phenyl) 621-54-5
(3-Chloro-4-hydroxyphenyl)acetic Acid C₈H₇ClO₃ 186.59 -COOH, -Cl, -OH (para on phenyl) 3C4 (PDB entry)

Key Observations :

  • Electron-withdrawing substituents (e.g., -CN, -Cl, -F) on the phenyl ring increase the acidity of the carboxylic acid group compared to unsubstituted phenyl derivatives. For example, the cyano group in 2-(3-Cyano-4-fluorophenyl)acetic acid enhances acidity due to its strong electron-withdrawing nature .

Physical and Chemical Properties

Compound Name Boiling Point (°C) Solubility (DMF/Water) pKa (Carboxylic Acid)
Hydroxy-acetic acid 113 Highly soluble in water ~3.83
2-(3-Cyano-4-fluorophenyl)acetic acid Not reported Soluble in DMF Estimated <3.5
3-(3-Hydroxyphenyl)propanoic Acid Not reported Soluble in polar solvents ~4.2
(3-Chloro-4-hydroxyphenyl)acetic Acid Not reported Moderate in water ~3.1

Notes:

  • The pKa of hydroxy-acetic acid (~3.83) is lower than acetic acid (~4.76) due to the electron-withdrawing effect of the hydroxyl group . Substituted phenyl derivatives exhibit further pKa reductions; e.g., chlorine in (3-Chloro-4-hydroxyphenyl)acetic acid lowers pKa to ~3.1 .
  • Solubility: Cyano-phenyl derivatives (e.g., 2-(3-Cyano-4-fluorophenyl)acetic acid) show preferential solubility in organic solvents like DMF rather than water, unlike hydrophilic hydroxy-acetic acid .

Key Findings :

  • Hydroxy-acetic acid is classified as harmless in aquatic environments (LC50 >1000 mg/L) .
  • Substituted phenylacetic acids (e.g., 2-(3'-Cyano-biphenyl)acetic acid) may pose higher risks, such as acute oral toxicity (Category 4) and skin irritation, as seen in structurally similar compounds .

Functional Insights :

  • The cyano group in (3-Cyano-phenyl)-hydroxy-acetic acid derivatives enhances their utility as synthetic intermediates for pharmaceuticals and fine chemicals due to reactivity in nucleophilic additions .
  • Hydroxy-acetic acid’s role in biodegradable polymers and anti-corrosion formulations highlights its industrial versatility .

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